molecular formula C10H8ClN3O3 B010156 N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine CAS No. 104745-67-7

N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine

Cat. No. B010156
M. Wt: 253.64 g/mol
InChI Key: ORVURRVCHHWGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine” is a chemical compound with the molecular formula C10H8ClN3O3 . It is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

“N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine” has a molecular weight of 253.64 g/mol. The density of the compound is 1.61g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • It is used in the synthesis of peptide nucleic acid monomers, presenting a viable alternative to Fmoc/Bhoc-protected peptide nucleic acids (Wojciechowski & Hudson, 2008).

  • This compound serves as an N-protecting group in peptide synthesis, especially in synthesizing dehydropeptide derivatives containing N-terminal 3-heteroarylamino-2,3-dehydroalanine (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).

  • It acts as a novel inhibitor of rat lens aldose reductase with significant effectiveness, indicated by an IC50 of 0.41 microM (Mayfield & Deruiter, 1987).

  • N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine is a photolabeling agent useful in protein modification by flash photolysis (Johnson & Brown, 1986).

  • It has been used as a precursor for synthesizing novel porphyrin-chlorin and porphyrin-tetraazachlorin dyads (Silva et al., 2006).

  • This compound is a precursor to the psychotropic compound 2,3-diphenyl-4-methyl-4H-1,4-benzothiazin-1,1-dioxide (Filacchioni, Nacci, & Stefancich, 1976).

  • Additionally, it is used in various other chemical synthesis processes, such as the synthesis of 4- and 5-phenoxyl derivatives (Looker & Carpenter, 1967).

properties

IUPAC Name

2-[[4-(3-chlorodiazirin-3-yl)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c11-10(13-14-10)7-3-1-6(2-4-7)9(17)12-5-8(15)16/h1-4H,5H2,(H,12,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVURRVCHHWGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)C2(N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146691
Record name N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine

CAS RN

104745-67-7
Record name N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104745677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DF Johnson, RK Brown - Photochemistry and photobiology, 1986 - Wiley Online Library
A new photolabeling agent, N‐[4–(3‐chlorodiazirin‐3‐yl)benzoyl]glycine (CDBG), a carbene generator, was synthesized. The incorporation of its photolytic products into egg white …
Number of citations: 9 onlinelibrary.wiley.com

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